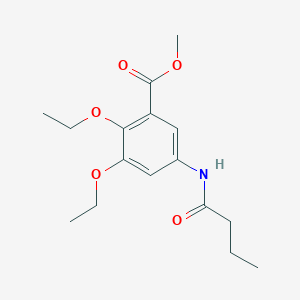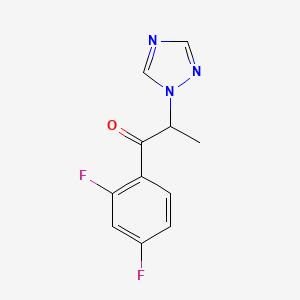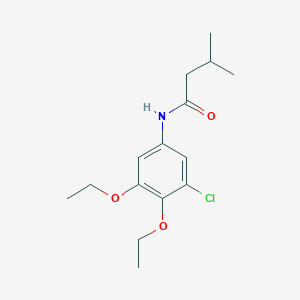![molecular formula C12H8Br2N4O B14353344 (E,E)-1,1'-Oxybis[(4-bromophenyl)diazene] CAS No. 90251-47-1](/img/structure/B14353344.png)
(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] typically involves the reaction of 4-bromoaniline with an oxidizing agent. One common method is the use of OXONE (potassium peroxymonosulfate) in dichloromethane (CH2Cl2) and water. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible transformations.
Industry: Utilized in the production of polymers and materials with specific optical properties.
Mechanism of Action
The mechanism of action of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] involves the interaction of the diazene group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure. This property is exploited in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Nitrophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(2-methoxy-1-naphthyl)diazene
Uniqueness
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is unique due to its specific substitution pattern and the presence of the oxybis linkage. This structure imparts distinct optical and chemical properties, making it valuable in applications requiring precise control over molecular interactions and transformations .
Properties
| 90251-47-1 | |
Molecular Formula |
C12H8Br2N4O |
Molecular Weight |
384.03 g/mol |
IUPAC Name |
(4-bromophenyl)-[(4-bromophenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C12H8Br2N4O/c13-9-1-5-11(6-2-9)15-17-19-18-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
BWKNFXGWQAVGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NON=NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)



![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
